molecular formula C17H18F2O2 B4945874 1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene

1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene

Cat. No.: B4945874
M. Wt: 292.32 g/mol
InChI Key: YDVDPJLOTGEUIO-UHFFFAOYSA-N
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Description

1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated benzene ring and a pentoxy chain with a fluorophenoxy group. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene and 5-(4-fluorophenoxy)pentanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce corresponding alcohols, ketones, or carboxylic acids.

Scientific Research Applications

1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-4-(4-fluorophenoxy)benzene
  • 1-Chloro-4-(4-fluorophenoxy)benzene
  • 1-Bromo-4-(4-fluorophenoxy)benzene

Uniqueness

1-Fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene is unique due to its extended pentoxy chain and the presence of multiple fluorine atoms. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it more suitable for specific applications compared to its simpler analogs.

Properties

IUPAC Name

1-fluoro-4-[5-(4-fluorophenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVDPJLOTGEUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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